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Compound of Interest

Compound Name: Alpertine

Cat. No.: B1662706

Alpertine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpertine, a substituted tryptamine and piperazinylethylindole derivative, has been investigated
for its potential as an antipsychotic agent. This document provides a detailed overview of its
chemical properties, a potential synthetic route, and an exploration of its putative mechanism of
action. While detailed experimental protocols and specific signaling pathway elucidations
remain areas for further research, this guide consolidates the currently available information to
serve as a foundational resource for professionals in drug development and neuroscience.

Chemical Properties

Alpertine, systematically named ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-
indole-2-carboxylate, possesses the molecular formula C25H31N304.[1][2] A comprehensive
summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Alpertine
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Property Value Source(s)

ethyl 5,6-dimethoxy-3-[2-(4-
IUPAC Name phenylpiperazin-1-yl)ethyl]-1H-  [2]

indole-2-carboxylate

Molecular Formula C25H31N304 [1][2]
Molecular Weight 437.5 g/mol

CAS Number 27076-46-6

Melting Point 1425 °C

Boiling Point 616.5 °C

pKa (Predicted) 15.23+0.30

XLogP3-AA 4.4

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor

Count

Rotatable Bond Count 9

Topological Polar Surface Area 67 A2

Complexity 592

Synthesis

A detailed, peer-reviewed synthesis protocol for Alpertine is not readily available in the public
domain. However, based on its chemical structure, a plausible synthetic route can be
proposed, drawing from established methods for the synthesis of functionalized indoles.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the piperazine-ethyl side
chain from the indole core. The indole-2-carboxylate moiety can be synthesized via a Fischer
indole synthesis or a related strategy. The key steps would likely involve the formation of the

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://synapse.patsnap.com/article/what-is-the-mechanism-of-oxypertine
https://www.researchgate.net/figure/1-H-NMR-400-MHz-and-13-C-NMR-100-MHz-spectral-data-of-compound-1-in-CDCl-3-d-in-ppm_tbl1_26761445
https://synapse.patsnap.com/article/what-is-the-mechanism-of-oxypertine
https://www.benchchem.com/product/b1662706?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

indole ring system followed by the introduction of the ethyl side chain at the C3 position and
subsequent coupling with N-phenylpiperazine.

Hypothetical Experimental Protocol

Step 1: Synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. This could be achieved
through a Fischer indole synthesis using 3,4-dimethoxyphenylhydrazine and ethyl pyruvate.

Step 2: Introduction of the Ethyl Side Chain Precursor at C3. The indole from Step 1 could be
subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the C3 position, followed
by a Wittig or Horner-Wadsworth-Emmons reaction to form a vinyl group, which can then be
reduced to the ethyl side chain. Alternatively, a Friedel-Crafts acylation followed by reduction
could be employed.

Step 3: Halogenation of the Ethyl Side Chain. The terminal carbon of the ethyl side chain would
need to be functionalized, for instance, by conversion to a bromide or chloride, to facilitate
nucleophilic substitution.

Step 4: Coupling with N-phenylpiperazine. The halogenated intermediate from Step 3 would
then be reacted with N-phenylpiperazine in the presence of a suitable base to yield Alpertine.

Note: This is a hypothetical pathway and would require extensive experimental optimization
and characterization at each step.

Characterization

Standard analytical techniques would be employed to confirm the identity and purity of
synthesized Alpertine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons of the indole and phenyl rings, the methoxy groups, the ethyl ester, and the
piperazine and ethyl side chain protons.

e 13C NMR: The carbon NMR spectrum would provide signals for all 25 carbon atoms in the
molecule, allowing for confirmation of the carbon skeleton.
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A detailed experimental protocol for acquiring and interpreting the NMR spectra would follow
standard procedures for small organic molecules.

Mass Spectrometry (MS)

High-resolution mass spectrometry would be used to confirm the molecular weight and
elemental composition of Alpertine.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H stretch of the indole,
C=0 stretch of the ester, and C-O stretches of the methoxy and ester groups.

Putative Mechanism of Action and Signaling
Pathways

Alpertine is described as an antipsychotic agent, suggesting its mechanism of action likely
involves the modulation of neurotransmitter systems in the brain, particularly dopamine and
serotonin pathways. While specific studies on Alpertine's signaling pathways are limited, its
structural similarity to other "pertine" drugs like oxypertine provides some insight. Oxypertine
exhibits high affinity for serotonin 5-HT2 and dopamine Dz receptors.

Dopaminergic and Serotonergic Receptor Interaction

It is hypothesized that Alpertine may act as an antagonist or partial agonist at dopamine D2
receptors and serotonin 5-HT2A receptors. The interplay between these two receptor systems
is a key feature of many atypical antipsychotic drugs.

The potential interaction can be visualized as a logical relationship:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1662706?utm_src=pdf-body
https://www.benchchem.com/product/b1662706?utm_src=pdf-body
https://www.benchchem.com/product/b1662706?utm_src=pdf-body
https://www.benchchem.com/product/b1662706?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Hypothetical Alpertine Receptor Interaction
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Hypothetical receptor interaction of Alpertine.

Downstream Signaling Cascades

Antagonism of D2 and 5-HT2A receptors can trigger a cascade of intracellular signaling events.
While the specific pathways modulated by Alpertine are unknown, a general workflow for

investigating these pathways can be proposed.
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Experimental Workflow for Signaling Pathway Analysis
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A general workflow for studying Alpertine's signaling effects.

Future Directions

The therapeutic potential of Alpertine remains largely unexplored. Future research should

focus on:
» Development of a robust and scalable synthetic route.

o Comprehensive characterization of the compound using modern analytical techniques.
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« In-depth pharmacological profiling, including binding affinity studies across a wide range of
receptors.

» Elucidation of the specific intracellular signaling pathways modulated by Alpertine in
relevant neuronal cell models and in vivo.

This foundational work is crucial for determining the viability of Alpertine as a clinical candidate
for the treatment of psychotic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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